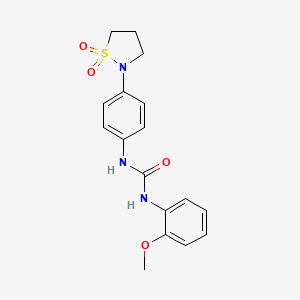

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-24-16-6-3-2-5-15(16)19-17(21)18-13-7-9-14(10-8-13)20-11-4-12-25(20,22)23/h2-3,5-10H,4,11-12H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIZYODHEMDZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea is a synthetic compound that belongs to the class of urea derivatives. Its unique structural features, particularly the isothiazolidine-1,1-dioxide moiety, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound can be described by the following chemical structure:

This structure includes:

- A dioxidoisothiazolidin-2-yl group.

- A phenyl ring.

- A methoxyphenyl urea moiety.

Biological Activity Overview

Research indicates that compounds containing isothiazolidine structures exhibit a broad range of biological activities, including:

- Antimicrobial effects.

- Antitumor properties.

- Anti-inflammatory actions.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of similar compounds. For instance, derivatives of isothiazolidine have shown efficacy against various bacterial strains, suggesting that 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea may also possess similar properties. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.

Antitumor Activity

Compounds with urea linkages have been investigated for their antitumor properties. For example, some studies have reported that modifications to the urea group can enhance cytotoxicity against cancer cell lines. The presence of the isothiazolidine moiety may further amplify these effects through multiple pathways, including apoptosis induction and cell cycle arrest.

The precise mechanism by which 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea exerts its biological effects may involve:

- Enzyme Inhibition : Interacting with specific enzymes critical for cellular functions.

- Receptor Modulation : Binding to cellular receptors and altering signaling pathways.

- Oxidative Stress Induction : Generating reactive oxygen species (ROS) that can lead to cell death in pathogens or cancer cells.

Case Study 1: Antimicrobial Efficacy

A study on related compounds indicated significant antimicrobial activity against Staphylococcus aureus and E. coli. The effectiveness was attributed to the structural features that allow for better interaction with bacterial membranes.

Case Study 2: Antitumor Properties

In vitro studies demonstrated that derivatives similar to 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea showed promising results in inhibiting the growth of various cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide | Structure | Antimicrobial, anticancer |

| N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide | Structure | Antitumor |

These compounds share structural similarities with 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea and exhibit comparable biological activities.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea exhibit significant anticancer properties. For instance, derivatives of isothiazolidinones have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study :

A study published in Cancer Letters demonstrated that a related compound induced apoptosis in breast cancer cells by activating the caspase pathway, suggesting a mechanism that could be explored further with 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea .

Anti-inflammatory Effects

Compounds containing the isothiazolidine moiety have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Inhibition of NF-kB signaling |

| Compound B | 25 | Blockade of COX enzymes |

| 1-(4-(...)) | TBD | TBD |

Organic Synthesis

The compound can serve as an intermediate in organic synthesis due to its functional groups. Its ability to undergo various chemical reactions makes it valuable in the development of new pharmaceuticals.

Example Reaction :

The urea group can participate in nucleophilic substitutions, allowing for the introduction of diverse functional groups that can modify biological activity.

Comparison with Similar Compounds

Structural Analogues with Piperazine Cores (HBK Series)

The HBK14–HBK19 series () shares the 2-methoxyphenyl group but replaces the urea-isothiazolidin system with a piperazine core linked to phenoxyalkyl chains. Key differences include:

- Substituent Effects: HBK compounds feature chloro, methyl, or trimethylphenoxy groups, which enhance lipophilicity and steric bulk compared to the sulfone-containing isothiazolidin in the target compound.

- Pharmacological Implications: Piperazines are well-known for serotonin/dopamine receptor modulation. The urea-isothiazolidin system in the target compound may instead favor kinase or protease inhibition due to its hydrogen-bonding capacity.

- Synthetic Accessibility: HBK derivatives are synthesized as hydrochlorides via alkylation of phenoxy intermediates, whereas the target compound likely requires urea coupling and sulfonation steps, which may reduce yield .

Thiazolidinone Derivatives (Compound 15)

Compound 15 () incorporates a thiazolidinone ring and a nitroindolinone scaffold. Despite the shared 2-methoxyphenyl group, critical distinctions include:

- Core Heterocycle: Thiazolidinones are associated with antidiabetic and anti-inflammatory activity, whereas sulfonated isothiazolidins may exhibit improved oxidative stability.

- Spectroscopic Properties: IR and NMR data for Compound 15 highlight a C=O stretch at 1718 cm⁻¹ (thiazolidinone) and NO₂ bands at 1525/1319 cm⁻¹, absent in the target compound. This suggests divergent electronic environments and reactivity profiles .

Imidazolamine Derivatives (C19, C20)

The European patent compounds () feature imidazolamine cores with methoxyphenyl substituents. Key contrasts:

- Synthetic Routes : C19/C20 are synthesized via carbamate-imidazoline coupling, a method distinct from the urea-forming reactions required for the target compound.

Key Research Findings and Implications

- Structural Determinants of Activity : The urea group in the target compound may enable stronger target binding via hydrogen bonds compared to HBK’s piperazine or C19/C20’s imidazolamine.

- Metabolic Stability: The sulfone group in the isothiazolidin ring likely enhances resistance to oxidative metabolism relative to thiazolidinones or phenoxyalkyl chains.

- Synthetic Challenges : Urea formation and sulfonation steps for the target compound may require stringent conditions, impacting scalability compared to HBK or C19/C20 syntheses .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for synthesizing 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization to form the isothiazolidinone ring (e.g., using hydrazides and dehydrating agents) followed by urea bond formation via isocyanate-amine coupling. Key steps include:

- Reagent Selection : Use coupling agents like carbodiimides (e.g., DCC) for urea formation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) ensures purity. Reaction yields improve with temperature control (e.g., 0–60°C) and inert atmospheres .

Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, urea NH signals at δ 8.5–9.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign aromatic/heterocyclic protons. For example, NOESY can confirm spatial proximity of substituents .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data in biological activity assays for this urea derivative?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with varying concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Off-Target Screening : Use kinase/proteome profiling to rule out non-specific binding.

- Computational Validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 values. Contradictions may arise from assay conditions (e.g., pH, serum proteins), requiring standardization .

Q. How do modifications to the isothiazolidinone or methoxyphenyl moieties affect the compound's binding affinity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Isothiazolidinone Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to enhance hydrogen bonding with targets like kinases.

- Methoxyphenyl Adjustments : Replace methoxy with bulkier groups (e.g., ethoxy) to evaluate steric effects on receptor binding.

- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate substituent properties (logP, polarizability) with activity. For example, reduced methoxy flexibility may improve selectivity .

Q. What computational methods (e.g., molecular docking, MD simulations) are suitable for predicting the interaction mechanisms between this compound and its protein targets?

- Methodological Answer :

- Molecular Docking : Use Glide or Schrödinger Suite to predict binding poses in ATP-binding pockets (e.g., kinase targets). Validate with free energy calculations (MM-GBSA).

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots for conformational shifts.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions (e.g., charge transfer) at binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.